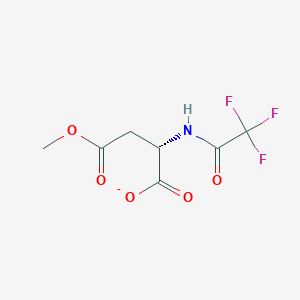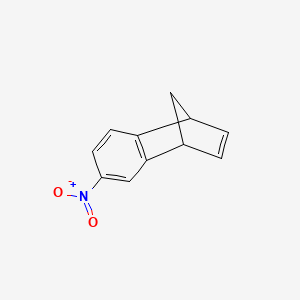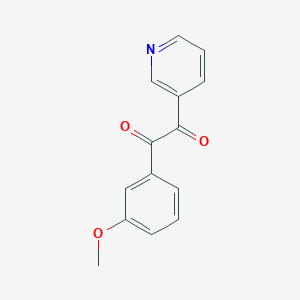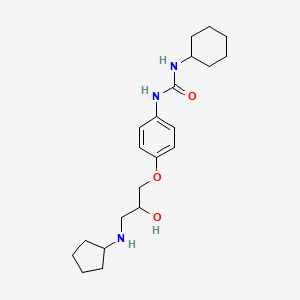![molecular formula C9H16N2OS2 B14657861 4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine CAS No. 52345-76-3](/img/structure/B14657861.png)
4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine is an organic compound that features a morpholine ring bonded to a pyrrolidine ring through a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine typically involves the reaction of morpholine with pyrrolidine-1-carbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in both the morpholine and pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated morpholine or pyrrolidine derivatives.
科学的研究の応用
4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
作用機序
The mechanism of action of 4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine is not fully understood. it is believed to interact with biological targets through its sulfanyl linkage and nitrogen atoms, which can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Pyrrolidine: A simpler analog that lacks the morpholine ring.
Morpholine: A simpler analog that lacks the pyrrolidine ring.
Thiomorpholine: Similar in structure but contains a sulfur atom in the ring.
Uniqueness: 4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine is unique due to the combination of both morpholine and pyrrolidine rings linked by a sulfanyl group. This structural feature imparts distinct chemical and biological properties that are not observed in the simpler analogs.
特性
CAS番号 |
52345-76-3 |
|---|---|
分子式 |
C9H16N2OS2 |
分子量 |
232.4 g/mol |
IUPAC名 |
morpholin-4-yl pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C9H16N2OS2/c13-9(10-3-1-2-4-10)14-11-5-7-12-8-6-11/h1-8H2 |
InChIキー |
MJDJMDXMQHUGPD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=S)SN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)


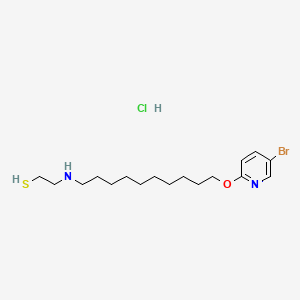
![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)


